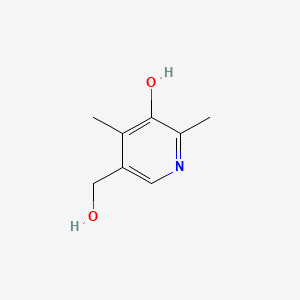

4-Deoxypyridoxine

概要

説明

デオキシピリドキシンは、4-デオキシピリドキシンとしても知られており、ピリドキシン(ビタミンB6)の誘導体です。ビタミンB6アンタゴニストであり、ビタミンB6の作用を阻害します。 この化合物は、発生中の胚に対する潜在的な毒性や、ビタミンB6欠乏を誘発することにより免疫系を抑制する能力など、さまざまな生物学的プロセスに対する影響について研究されてきました .

準備方法

デオキシピリドキシンは、さまざまな化学経路によって合成できます。一般的な方法の1つは、ピリドキシンを特定の試薬と反応させて、4位の水酸基を除去することです。 合成経路には通常、保護基と特定の反応条件の使用が含まれ、分子上の他の官能基に影響を与えることなく、水酸基を選択的に除去することが保証されます . 産業生産方法は、同様の化学反応を使用して大規模な合成を行う場合がありますが、収率と純度を高めるために最適化されています。

化学反応の分析

デオキシピリドキシンは、次のようなさまざまなタイプの化学反応を起こします。

酸化: この反応には、酸素の添加または水素の除去が含まれます。酸化に一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応には、水素の添加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。たとえば、デオキシピリドキシンの酸化は、ピリドキサルまたはピリドキサミン誘導体の生成につながる可能性があります。

科学研究アプリケーション

デオキシピリドキシンには、次のような科学研究アプリケーションがいくつかあります。

化学: ビタミンB6依存性酵素のメカニズムを研究するために、さまざまな化学反応の試薬として使用されます。

生物学: 免疫機能やコラーゲン合成など、生物学的プロセスに対するビタミンB6欠乏の影響を研究するために使用されます。

医学: 特定の種類の貧血や神経障害など、ビタミンB6欠乏に関連する状態の治療における潜在的な使用について研究されてきました。

科学的研究の応用

Cellular Viability and Islet Transplantation

Overview : Recent studies have highlighted the role of 4-deoxypyridoxine in enhancing the viability of isolated pancreatic islets, which is crucial for successful islet transplantation in type 1 diabetes treatment.

- Mechanism : this compound inhibits sphingosine-1-phosphate lyase (SPL), leading to increased levels of sphingosine-1-phosphate (S1P). This modulation helps protect insulinoma cell lines from chemically induced apoptosis and maintains the viability of isolated pancreatic islets during ex vivo culture .

- Case Study : In a study examining the effects of various agents on pancreatic islet viability, this compound was shown to significantly reduce apoptosis in insulinoma cells and improve islet survival for at least 18 hours when added to culture media . This suggests potential therapeutic applications in improving outcomes for diabetic patients undergoing islet transplantation.

Developmental Biology

Overview : The effects of this compound on embryonic development have been investigated, particularly regarding collagen solubilization and cross-linking.

- Mechanism : When administered to chick embryos, this compound increases the solubilization of collagen from leg bones. This effect indicates that it acts as a lathyrogen, reducing cross-linking in developing tissues by inhibiting lysyl oxidase activity .

- Case Study : A study demonstrated that injecting this compound into 13-day chick embryos resulted in a significant increase in collagen solubilization compared to controls. The activity of lysyl oxidase was also notably reduced, affirming the compound's role in connective tissue development and its potential implications for understanding developmental disorders .

Microbiological Applications

Overview : In microbiology, this compound has been used to study vitamin B6 homeostasis and its metabolic pathways in bacterial models.

- Mechanism : The compound disrupts vitamin B6 homeostasis in Escherichia coli by inhibiting the uptake of vitamin B6 and affecting PLP-dependent enzyme activities. This inhibition leads to toxic effects under certain conditions, revealing insights into bacterial metabolism .

- Case Study : Research involving E. coli K12 strains showed that exposure to this compound resulted in pleiotropic phenotypes due to competitive inhibition of PdxK kinase activity. This study provided valuable data on how bacterial cells respond to vitamin B6 antagonists and their potential use as tools for genetic analysis .

Data Summary

| Application Area | Key Findings | Implications |

|---|---|---|

| Cellular Viability | Enhances viability of pancreatic islets by inhibiting SPL | Potential therapeutic use in diabetes treatment through improved islet transplantation outcomes |

| Developmental Biology | Increases collagen solubilization; reduces lysyl oxidase activity | Insights into connective tissue development and related disorders |

| Microbiology | Disrupts vitamin B6 homeostasis; induces toxicity in E. coli | Useful for studying metabolic pathways and genetic analysis |

作用機序

デオキシピリドキシンは、ビタミンB6の代謝に関与する酵素を競合的に阻害することによってその効果を発揮します。この阻害は、体内の活性型ビタミンB6(ピリドキサルリン酸)の濃度を低下させます。 ビタミンB6レベルの低下は、アミノ酸代謝、神経伝達物質合成、免疫機能に関与するものを含む、さまざまな代謝経路に影響を与えます .

類似の化合物との比較

デオキシピリドキシンは、その特定の構造と作用機序により、ビタミンB6アンタゴニストの中でユニークです。類似の化合物には次のようなものがあります。

ピリドキシン: ビタミンB6の活性型である親化合物。

ピリドキサル: さまざまな酵素反応に関与するビタミンB6の別の活性型。

ピリドキサミン: アミノ酸代謝に関与するビタミンB6の形態.

デオキシピリドキシンがビタミンB6依存性酵素を阻害する能力により、さまざまな生物学的プロセスにおけるビタミンB6の役割を研究するための貴重なツールとなります。

類似化合物との比較

Desoxypyridoxine is unique among vitamin B6 antagonists due to its specific structure and mechanism of action. Similar compounds include:

Pyridoxine: The parent compound, which is an active form of vitamin B6.

Pyridoxal: Another active form of vitamin B6, involved in various enzymatic reactions.

Pyridoxamine: A form of vitamin B6 that participates in amino acid metabolism.

Desoxypyridoxine’s ability to inhibit vitamin B6-dependent enzymes makes it a valuable tool for studying the role of vitamin B6 in various biological processes.

生物活性

4-Deoxypyridoxine (4dPN) is a well-known antimetabolite of vitamin B6, which plays a crucial role in various biological processes. This article explores the biological activity of 4dPN, focusing on its mechanisms of action, effects on different organisms, and potential therapeutic applications.

This compound acts primarily as an antagonist to vitamin B6, disrupting the homeostasis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. The compound inhibits PLP-dependent enzymes and affects the uptake of pyridoxine in bacterial systems. Research indicates that 4dPN's toxicity is mediated through multiple pathways, including:

- Inhibition of PLP-dependent enzyme activity : 4dPN phosphate (4dPNP) inhibits enzymes that require PLP as a cofactor, leading to metabolic disturbances in organisms like Escherichia coli and Salmonella enterica .

- Disruption of vitamin B6 uptake : The compound prevents the accumulation of pyridoxine, exacerbating deficiencies in vitamin B6 .

1. Escherichia coli

Studies using E. coli K12 have shown that 4dPN is toxic under conditions where vitamin B6 homeostasis is compromised. The compound's toxicity stems from its inability to serve as a vitamin B6 source, leading to growth inhibition in auxotrophic strains .

2. Chick Embryos

In embryonic studies, injection of 4dPN into 13-day chick embryos resulted in increased solubilization of collagen from leg bones. This effect suggests that 4dPN may function as a lathyrogen, decreasing collagen cross-linking by inhibiting lysyl oxidase activity . Specifically, lysyl oxidase activity was reduced to 74% compared to controls after treatment with 4dPN, indicating significant impact on connective tissue development.

Antibacterial Activity

Recent research has synthesized quaternary ammonium derivatives of this compound, revealing promising antibacterial properties against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 2 μg/mL, demonstrating superior efficacy compared to traditional antiseptics like miramistin . However, these derivatives were ineffective against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa.

Case Study: Genetic Analysis in Salmonella

A genetic analysis utilizing this compound highlighted its role in understanding coenzyme A metabolism in Salmonella enterica. The study revealed that metabolic perturbations induced by 4dPN can elucidate connections between PLP and other essential metabolic pathways .

Summary Table of Biological Activities

特性

IUPAC Name |

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3,10-11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOWAYISKWGDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-51-6 (hydrochloride) | |

| Record name | 4-Deoxypyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50209849 | |

| Record name | 4-Deoxypyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-67-6 | |

| Record name | Deoxypyridoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Deoxypyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxypyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DESOXYPYRIDOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7LKF6JMQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。